4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide 4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 914245-65-1
VCID: VC21520560
InChI: InChI=1S/C13H20ClNO3S/c1-4-9-18-13-10-11(7-8-12(13)14)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3
SMILES: CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Cl
Molecular Formula: C13H20ClNO3S
Molecular Weight: 305.82g/mol

4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide

CAS No.: 914245-65-1

Cat. No.: VC21520560

Molecular Formula: C13H20ClNO3S

Molecular Weight: 305.82g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide - 914245-65-1

Specification

CAS No. 914245-65-1
Molecular Formula C13H20ClNO3S
Molecular Weight 305.82g/mol
IUPAC Name 4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide
Standard InChI InChI=1S/C13H20ClNO3S/c1-4-9-18-13-10-11(7-8-12(13)14)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3
Standard InChI Key XFJUBACEWXAQFA-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Cl
Canonical SMILES CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Cl

Introduction

Chemical Properties and Structure

Molecular Identification

4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide is identified by its CAS registry number 914245-65-1 . The compound possesses the molecular formula C13H20ClNO3S with a calculated molecular weight of 305.82 g/mol . This moderately complex organic structure combines aromatic and aliphatic components with strategically positioned functional groups that determine its chemical behavior.

Structural Characteristics

The compound's structure can be detailed through several chemical identifiers and representations:

ParameterValue
IUPAC Name4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide
Molecular FormulaC13H20ClNO3S
Molecular Weight305.82 g/mol
Canonical SMILESCCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Cl
CAS Number914245-65-1

The structure features a benzene ring with four key substituents: a chlorine atom, a propoxy group (O-C3H7), and a sulfonamide group (SO2-N(C2H5)2). The positioning of these groups is critical to the compound's chemical reactivity and biological activity profiles.

Synthesis and Preparation Methods

Standard Synthetic Route

The preparation of 4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide typically involves a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and N,N-diethyl-3-propoxyamine. This reaction requires careful control of conditions and is generally conducted in the presence of a base such as triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction, thus preventing side reactions and degradation of sensitive functional groups.

Purification Process

Following the initial synthesis, the crude product requires purification to obtain high-purity 4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide. Two primary methods are employed for this purpose:

  • Recrystallization: Using appropriate solvent systems to selectively crystallize the target compound

  • Column chromatography: Utilizing silica gel or other stationary phases to separate the desired product from reaction impurities

These purification methods are essential for obtaining the compound at sufficient purity for analytical and biological testing purposes.

Chemical Reactivity

Substitution Reactions

The chlorine atom at position 4 on the benzene ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides. These reactions typically require elevated temperatures and may benefit from catalysis. The electrophilic nature of the carbon-chlorine bond, enhanced by the electron-withdrawing sulfonamide group, facilitates these substitution processes.

Oxidation and Reduction Processes

The sulfonamide functional group in 4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide can participate in various redox reactions:

  • Oxidation reactions can transform the sulfonamide group to corresponding sulfonic acids under appropriate oxidizing conditions

  • Reduction processes can convert the sulfonamide to sulfinamides using selective reducing agents

These transformation capabilities provide synthetic versatility for deriving related compounds with modified properties.

Hydrolysis Reactions

Under acidic or basic conditions, the sulfonamide group can undergo hydrolysis, resulting in the formation of the corresponding sulfonic acid and amine components. The rate and extent of hydrolysis are influenced by pH, temperature, and the presence of catalysts. This reactivity profile is important when considering the compound's stability in various environments, particularly in biological systems where hydrolytic enzymes may be present.

Biological Activity and Applications

Antimicrobial Properties

Research has demonstrated that 4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide exhibits significant antimicrobial activity against common pathogenic bacteria. Agar diffusion tests have shown measurable inhibition zones, indicating the compound's ability to suppress bacterial growth. This antimicrobial activity is likely mediated through inhibition of essential bacterial enzymes by the sulfonamide moiety, which can mimic the structure of bacterial substrates and interfere with metabolic processes.

Research Applications

4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide has several documented applications in scientific research:

FieldApplication
ChemistryIntermediate in organic synthesis of more complex molecules
BiologyStudy subject for antimicrobial and anti-inflammatory properties
MedicinePotential pharmaceutical agent for various therapeutic applications
IndustryComponent in specialty chemical production and industrial processes

The versatility of this compound in various research contexts stems from its unique structure and reactivity profile, which can be exploited for different purposes across scientific disciplines.

Mechanism of Action

The biological activity of 4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonamide group can form hydrogen bonds with amino acid residues in protein binding sites, potentially inhibiting enzymatic activity by mimicking natural substrates. In bacterial systems, this inhibition can disrupt critical metabolic pathways, leading to growth inhibition or cell death.

Comparative Analysis with Similar Compounds

Structural Comparisons

When comparing 4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide with other sulfonamide compounds, several distinctions and similarities emerge:

CompoundKey Structural DifferencesBiological Activity Comparison
SulfamethoxazoleContains isoxazole instead of propoxy groupWidely used antibiotic; similar enzyme inhibition mechanism
SulfadiazineFeatures pyrimidine ring; lacks propoxy groupUsed in combination therapy for toxoplasmosis
SulfanilamideSimpler structure; lacks chlorine and propoxy groupsParent compound of sulfonamide class; broad antimicrobial activity
N,N-Diethyl-3-propoxybenzenesulfonamideLacks chlorine at position 4Reduced biological activity compared to the chlorinated variant

The specific substitution pattern in 4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide, particularly the chlorine at position 4 and the propoxy group at position 3, contributes to its unique chemical and biological profile among sulfonamide compounds.

Activity Differentials

The biological potency of 4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide compared to related compounds appears to be influenced by:

  • The presence of the chlorine atom, which enhances lipophilicity and membrane penetration

  • The propoxy group, which may contribute to binding specificity with target proteins

  • The N,N-diethyl substitution pattern on the sulfonamide nitrogen, which affects the compound's electronic properties and binding characteristics

These structural features collectively determine the compound's efficacy profile in antimicrobial testing scenarios and other biological evaluations.

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